M4 Receptor Affinity and Subtype Selectivity
PCS1055 demonstrates substantially higher M4 receptor affinity and a more favorable selectivity profile compared to the benzoxazine M4 antagonist PD102807. While PD102807 exhibits an IC50 of 91 nM at the M4 receptor with 10-fold selectivity over M3, PCS1055 achieves an IC50 of 18.1 nM with >100-fold selectivity over M1, M3, and M5 subtypes and 30-fold selectivity over M2 [1]. Relative to the pan-muscarinic antagonist atropine (IC50 = 0.39–0.71 nM across subtypes), PCS1055 trades absolute potency for a quantitatively superior subtype discrimination window, enabling M4-specific pharmacological dissection without the confounding M1/M3-mediated peripheral effects characteristic of non-selective antagonists [2].
| Evidence Dimension | M4 receptor binding affinity and subtype selectivity |
|---|---|
| Target Compound Data | M4 IC50 = 18.1 nM; Kd = 5.72 nM; Ki ([³H]-NMS) = 6.5 nM; Selectivity: >100-fold over M1/M3/M5, 30-fold over M2 |
| Comparator Or Baseline | PD102807: M4 IC50 = 91 nM, selectivity vs M3 = 10-fold; Atropine: M4 IC50 = 0.39–0.71 nM, minimal subtype discrimination |
| Quantified Difference | PCS1055 M4 affinity ≈5× higher than PD102807; selectivity window expanded 10× (M3) to >10× (M1/M5) relative to PD102807 |
| Conditions | [³H]-N-methylscopolamine ([³H]-NMS) radioligand competition binding in CHO cells expressing human recombinant muscarinic receptor subtypes |
Why This Matters
For experimental designs requiring M4-specific pharmacological manipulation without M1/M3 off-target engagement, PCS1055 provides a >100-fold selectivity margin unattainable with PD102807 or pan-muscarinic agents.
- [1] Croy CH, Chan WY, Castetter AM, Watt ML, Quets AT, Felder CC. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist. Eur J Pharmacol. 2016;782:70-76. View Source
- [2] Bohme TM, Augelli-Szafran CE, Hallak H, Pugsley T, Serpa K, Schwarz RD. Synthesis and pharmacology of benzoxazines as highly selective antagonists at M4 muscarinic receptors. J Med Chem. 2002;45(14):3094-3102. View Source
